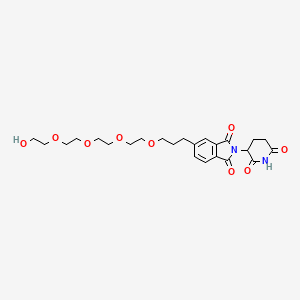
Thalidomide-5'-C3-PEG4-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5’-C3-PEG4-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide was initially marketed as a sedative and treatment for morning sickness in pregnant women but was later found to cause severe birth defects. Despite its tragic history, thalidomide and its derivatives have found new applications in modern medicine, particularly in the treatment of multiple myeloma and other inflammatory conditions .
Méthodes De Préparation
The synthesis of Thalidomide-5’-C3-PEG4-OH involves several steps, starting with the preparation of thalidomide itself. Thalidomide can be synthesized through the reaction of phthalic anhydride with L-glutamic acid, followed by cyclization to form the phthalimide ring . Industrial production methods for thalidomide derivatives often involve large-scale synthesis using similar reaction conditions but optimized for yield and purity .
Analyse Des Réactions Chimiques
Thalidomide-5’-C3-PEG4-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thalidomide derivatives can lead to the formation of hydroxylated metabolites, which have been shown to possess different biological activities .
Applications De Recherche Scientifique
Thalidomide-5’-C3-PEG4-OH has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its anti-inflammatory and immunomodulatory properties . Thalidomide derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), making them useful in the treatment of conditions like multiple myeloma and erythema nodosum leprosum . Additionally, thalidomide-5’-C3-PEG4-OH is used in drug delivery research due to its ability to enhance the solubility and bioavailability of therapeutic agents .
Mécanisme D'action
The mechanism of action of Thalidomide-5’-C3-PEG4-OH involves its interaction with the protein cereblon (CRBN), which is a component of the Cullin RING E3 ligase complex . This interaction leads to the ubiquitination and subsequent degradation of specific target proteins, such as Ikaros and Aiolos, which are involved in the regulation of immune responses . By modulating the activity of these proteins, Thalidomide-5’-C3-PEG4-OH exerts its anti-inflammatory and immunomodulatory effects .
Comparaison Avec Des Composés Similaires
Thalidomide-5’-C3-PEG4-OH is similar to other thalidomide derivatives, such as lenalidomide and pomalidomide, which also target the CRBN protein and have similar mechanisms of action . Thalidomide-5’-C3-PEG4-OH is unique in its structure due to the presence of the C3-PEG4-OH moiety, which enhances its solubility and bioavailability . This makes it particularly useful in drug delivery applications where improved pharmacokinetic properties are desired .
Similar Compounds::- Lenalidomide
- Pomalidomide
- 5-Hydroxythalidomide
Propriétés
Formule moléculaire |
C24H32N2O9 |
|---|---|
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H32N2O9/c27-7-9-33-11-13-35-15-14-34-12-10-32-8-1-2-17-3-4-18-19(16-17)24(31)26(23(18)30)20-5-6-21(28)25-22(20)29/h3-4,16,20,27H,1-2,5-15H2,(H,25,28,29) |
Clé InChI |
KKKYGDWACFARQL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)
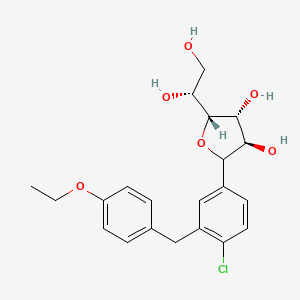
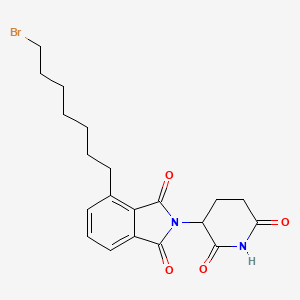
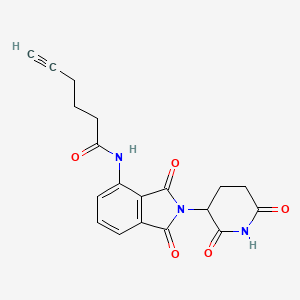
![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)
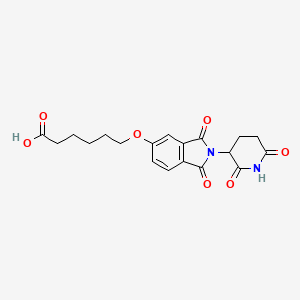
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)
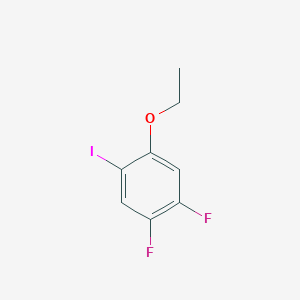
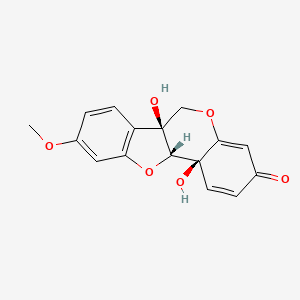
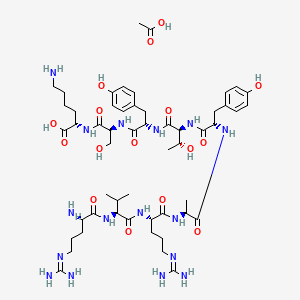
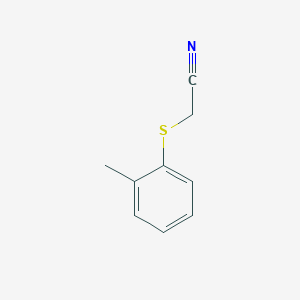
![5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene](/img/structure/B14761100.png)
![Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester](/img/structure/B14761106.png)
![5-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14761108.png)
